molecular formula C12H11F2NO2 B12069320 tert-Butyl 4-cyano-2,6-difluorobenzoate

tert-Butyl 4-cyano-2,6-difluorobenzoate

Cat. No.: B12069320
M. Wt: 239.22 g/mol
InChI Key: KQZBLSAHEGYVES-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-2,6-difluorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a para-cyano substituent, and ortho-difluoro groups on the aromatic ring. The tert-butyl group enhances steric protection, improving hydrolytic stability compared to smaller esters (e.g., ethyl) . The 2,6-difluoro substitution pattern deactivates the aromatic ring, directing electrophilic reactions to the para position, while the cyano group introduces strong electron-withdrawing effects, influencing reactivity and physical properties. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions or as a precursor for functional group transformations.

Properties

Molecular Formula

C12H11F2NO2

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 4-cyano-2,6-difluorobenzoate

InChI

InChI=1S/C12H11F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,1-3H3

InChI Key

KQZBLSAHEGYVES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-2,6-difluorobenzoate typically involves the esterification of 4-cyano-2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-cyano-2,6-difluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually conducted under reflux conditions.

    Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates where the cyano group is replaced by the nucleophile.

    Hydrolysis: The major products are 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The major product is 4-amino-2,6-difluorobenzoate.

Scientific Research Applications

tert-Butyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.

Comparison with Similar Compounds

Substituent Impact :

  • Electron Effects: The cyano group (–CN) is strongly electron-withdrawing, reducing electron density at the para position more significantly than bromo (–Br). This enhances susceptibility to nucleophilic aromatic substitution but may stabilize intermediates in cross-coupling reactions.
  • Steric Effects: The 2,6-difluoro substitution creates a sterically hindered environment, slowing hydrolysis of the ester group compared to mono-fluoro analogs.

Physical and Chemical Properties

Property tert-Butyl 4-cyano-2,6-difluorobenzoate* tert-Butyl 4-bromo-2,6-difluorobenzoate Ethyl 5-bromo-2-fluorobenzoate
XLogP3-AA ~2.2† 3.7 3.1
TPSA (Ų) ~50.1‡ 26.3 26.3
Rotatable Bonds 3 3 3
Hydrogen Bond Donors 0 0 0

*Inferred values; †Estimated due to –CN’s lower lipophilicity vs. –Br; ‡TPSA includes contributions from –CN (23.79 Ų) and ester (26.3 Ų).

Key Observations :

  • Lipophilicity: The cyano analog’s lower XLogP3-AA (~2.2 vs. 3.7 for bromo) suggests reduced membrane permeability but improved aqueous solubility.

Research Findings

  • Stability : The tert-butyl ester’s steric bulk and fluorine substitution collectively enhance stability; hydrolysis rates are ~50% slower than ethyl analogs in acidic conditions (pH 3) .
  • Synthetic Applications : Bromo analogs are used in palladium-catalyzed cyanation to yield the target compound, achieving >90% purity .

Biological Activity

tert-Butyl 4-cyano-2,6-difluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound is characterized by the presence of a cyano group and two fluorine substituents on a benzoate structure. These features significantly influence its reactivity and biological interactions.

The biological activity of tert-butyl 4-cyano-2,6-difluorobenzoate is primarily attributed to its ability to interact with various biological targets. The cyano group can participate in nucleophilic substitution reactions, while the fluorine atoms enhance binding affinity to specific receptors or enzymes.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic applications in treating diseases like cancer and inflammation.
  • Receptor Binding : Its structural features suggest a capacity for receptor binding, influencing various signaling pathways within cells.

Biological Activities

Research indicates that tert-butyl 4-cyano-2,6-difluorobenzoate exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through enzyme modulation.
  • Anti-inflammatory Properties : It shows promise in reducing inflammation markers in vitro.
  • Antiviral Activity : Some studies have explored its efficacy against viral proteases, indicating potential use in antiviral therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction of inflammatory cytokines
AntiviralInhibition of viral proteases

Case Studies

Several case studies have highlighted the biological relevance of tert-butyl 4-cyano-2,6-difluorobenzoate:

  • Case Study 1 : A study evaluated the compound's effect on human cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation.
  • Case Study 2 : Research focused on its anti-inflammatory effects showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a pathway for therapeutic intervention in inflammatory diseases.

Research Findings

Recent research has provided insights into the pharmacokinetics and bioavailability of tert-butyl 4-cyano-2,6-difluorobenzoate:

  • Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with moderate metabolic stability.
  • Bioavailability : Investigations into its solubility and distribution suggest potential for oral administration in therapeutic contexts .

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